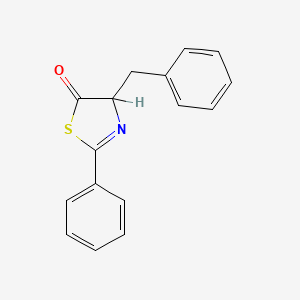

2-Phenyl-4-benzylthiazolin-5-one

Description

Significance of Heterocyclic Scaffolds in Organic Synthesis

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of organic chemistry. researchgate.netijpsr.com Their prevalence is remarkable, with estimates suggesting that over 90% of new drugs incorporate a heterocyclic motif. researchgate.netidosi.org These scaffolds are not only integral to pharmaceuticals but are also found in a vast array of natural products, agrochemicals, dyes, and materials. ijpsr.comidosi.org The presence of heteroatoms like nitrogen, sulfur, and oxygen introduces unique electronic properties and the capacity for specific interactions, such as hydrogen bonding, which are crucial for biological activity. youtube.com

Nitrogen- and sulfur-containing heterocycles, in particular, are privileged scaffolds in medicinal chemistry. nih.govnih.gov The thiazolidine (B150603) ring system, a five-membered ring with a sulfur and a nitrogen atom, is a key component in numerous bioactive compounds, including anticancer, antimicrobial, and anti-inflammatory agents. nih.gov The versatility of these scaffolds allows chemists to design and synthesize a vast library of derivatives, enabling the exploration of structure-activity relationships and the development of novel molecules with tailored properties. idosi.orgyoutube.com

Overview of Thiazolinone Derivatives

Thiazolinones are a class of heterocyclic compounds featuring a five-membered ring containing sulfur and nitrogen, with a ketone group on the ring. rsc.org Specifically, thiazolin-5-ones, also referred to as thiazol-5(4H)-ones, are characterized by the carbonyl group at the fifth position of the thiazoline (B8809763) ring. These structures serve as important intermediates and target molecules in organic and medicinal chemistry. rsc.org

The reactivity of the thiazolinone core allows for various chemical modifications. For instance, the active methylene (B1212753) group at the C4 position can be readily condensed with aldehydes and ketones to generate a wide range of 4-arylidene or 4-alkylidene derivatives. nih.gov This synthetic accessibility makes the thiazolinone scaffold a valuable platform for creating diverse chemical libraries. Research has shown that derivatives of this class exhibit a wide spectrum of biological activities. nih.govresearchgate.net The synthesis of thiazolinone derivatives often involves the cyclocondensation of a thioamide with an α-haloacetic acid or its esters. nih.gov

Structural Elucidation and Naming Convention of 2-Phenyl-4-benzylthiazolin-5-one

The compound This compound is a specific derivative of the thiazolin-5-one core. Its structure is defined by key substituents at positions 2 and 4.

Naming Convention: Following the principles of IUPAC nomenclature for heterocyclic compounds, the name is systematically derived:

Thiazolin-5-one : This denotes the core five-membered ring containing a sulfur (thia) and a nitrogen (aza) atom, with a double bond (indicated by "-in-"), and a ketone (=O) group at position 5.

2-Phenyl : A phenyl group (-C₆H₅) is attached to the second position of the ring.

4-Benzyl : A benzyl (B1604629) group (-CH₂C₆H₅) is attached to the fourth position of the ring.

The numbering of the thiazole (B1198619) ring begins at the sulfur atom and proceeds towards the nitrogen atom.

Structural Elucidation: The precise structure of this compound would be confirmed using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show characteristic signals for the protons of the phenyl and benzyl groups, as well as for the proton at the C4 position. ¹³C NMR would confirm the number of unique carbon atoms, including the carbonyl carbon (C=O) at a downfield chemical shift.

Infrared (IR) Spectroscopy : A strong absorption band characteristic of the C=O stretch of the ketone in a five-membered ring would be prominent. Other bands would indicate the C=N bond and the aromatic C-H bonds.

Mass Spectrometry (MS) : This technique would determine the molecular weight of the compound, and the fragmentation pattern would provide further evidence for the proposed structure.

The table below summarizes the key identifiers for this compound.

| Property | Value |

| IUPAC Name | 4-benzyl-2-phenyl-1,3-thiazol-5(4H)-one |

| Molecular Formula | C₁₆H₁₃NOS |

| Molecular Weight | 267.35 g/mol |

| Core Structure | Thiazolin-5-one |

| Substituent at C2 | Phenyl |

| Substituent at C4 | Benzyl |

Note: The molecular weight is calculated based on the molecular formula.

Research Scope and Objectives for this compound

The study of This compound is situated within the broader investigation of heterocyclic compounds for potential applications. The specific structural features of this molecule—the phenyl group at C2 and the benzyl group at C4—provide a unique spatial and electronic arrangement that warrants investigation.

Research Scope: The primary research scope for this compound involves its synthesis, characterization, and the exploration of its chemical reactivity and potential bioactivity. The focus would be on understanding how the combination of the thiazolin-5-one core with the specific phenyl and benzyl substituents influences its properties compared to other derivatives.

Research Objectives:

Development of Efficient Synthesis: To establish an optimized, high-yield synthetic protocol for the preparation of this compound. This could involve exploring variations of the Erlenmeyer-Plöchl reaction or other cyclocondensation methods.

Comprehensive Spectroscopic Characterization: To fully elucidate and confirm the chemical structure using advanced spectroscopic methods such as 1D and 2D NMR, IR, and high-resolution mass spectrometry. nih.govnih.gov

Investigation of Chemical Reactivity: To study the reactivity of the compound, particularly at the C4 position and the carbonyl group, to synthesize a novel series of derivatives. rsc.org

Preliminary Biological Screening: To perform in vitro assays to screen for potential biological activities. Based on the activities of related thiazolinone and oxazolone (B7731731) structures, initial screening could target areas such as enzyme inhibition (e.g., tyrosinase) or antiproliferative effects on cancer cell lines. nih.govnih.gov The goal is to identify any "hit" activity that would justify further, more detailed investigation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

22963-07-1 |

|---|---|

Molecular Formula |

C16H13NOS |

Molecular Weight |

267.3 g/mol |

IUPAC Name |

4-benzyl-2-phenyl-4H-1,3-thiazol-5-one |

InChI |

InChI=1S/C16H13NOS/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-10,14H,11H2 |

InChI Key |

DVLLTPNSYDQAED-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2C(=O)SC(=N2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)SC(=N2)C3=CC=CC=C3 |

Synonyms |

2-phenyl-4-benzylthiazolin-5-one |

Origin of Product |

United States |

Synthetic Strategies for 2 Phenyl 4 Benzylthiazolin 5 One

Classical Synthetic Routes to Thiazolin-5-ones

Traditional methods for synthesizing the thiazolin-5-one ring system have been well-established in organic chemistry. These routes often involve the formation of the heterocyclic ring from acyclic precursors or the transformation of other heterocyclic compounds.

One of the foundational methods for synthesizing thiazolin-5-ones involves the condensation of α-amino acids or their derivatives with appropriate sulfur-containing reagents. For instance, the reaction of hippuric acid, an N-benzoylated glycine, with a dehydrating agent can lead to the formation of an oxazolone (B7731731) intermediate. This intermediate can then react with a source of sulfur, such as a thiol, to yield the desired thiazolinone structure. While this specific route to 2-Phenyl-4-benzylthiazolin-5-one is a plausible extension of the Erlenmeyer-Plöchl azlactone synthesis, specific documented examples for this exact molecule are not prevalent in the searched literature.

A related approach involves the condensation of thiobenzamide (B147508) with bromoacetic acid. This reaction, followed by treatment with a base like pyridine, yields 2-phenylthiazol-4(5H)-one. nih.gov This key intermediate can then undergo further reactions, such as condensation with benzaldehyde (B42025) derivatives, to produce a variety of substituted thiazolinones. nih.gov

The formation of the thiazolin-5-one ring can also be accomplished through the cyclization of open-chain precursors that already contain the necessary atoms. A common strategy involves the reaction of an α-haloketone with a thiourea (B124793) derivative. This approach, known as the Hantzsch thiazole (B1198619) synthesis, can be adapted to produce thiazolinone structures. acgpubs.org

Another method describes the base-assisted oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles to yield 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov While this leads to an indolinone, the underlying principle of intramolecular cyclization of a suitable open-chain precursor is a relevant concept in heterocyclic synthesis.

The conversion of one heterocyclic system into another can be a powerful synthetic tool. For the synthesis of thiazolin-5-ones, this could involve the transformation of an oxazolone or another five-membered heterocycle. For example, the reaction of 2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-one, synthesized from anthranilic acid and benzoyl chloride, with a sulfur-containing nucleophile could potentially lead to a ring-opened intermediate that subsequently cyclizes to form a thiazole-containing structure. ubaya.ac.id Research has also demonstrated the synthesis of various heterocyclic compounds through base-catalyzed ring transformations of pyran-2-ones. researchgate.net

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of specific stereoisomers of chiral molecules is crucial in drug discovery, as different enantiomers or diastereomers can exhibit distinct biological activities. Stereoselective synthesis aims to produce a single, desired stereoisomer. ethz.ch This can be achieved through several strategies, including the use of a chiral pool, chiral auxiliaries, or enantioselective catalysis. ethz.ch

For the synthesis of chiral this compound analogues, methods that control the stereochemistry at the C4 position are of particular interest. One approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. ethz.chyoutube.com After the desired stereocenter is created, the auxiliary is removed.

Enantioselective catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is another powerful strategy. ethz.ch For instance, organocatalysis using chiral thioureas has been successfully employed in the enantioselective Strecker reaction to produce α-aminonitriles, which are precursors to various chiral heterocycles. nih.gov

The development of stereoselective methods for thiazolinone synthesis is an active area of research. For example, the treatment of α-chiral secondary alkyl iodides with tBuLi at low temperatures has been shown to generate the corresponding alkyllithiums with high retention of configuration, which can then be trapped with electrophiles to produce stereodefined products. nih.gov While not directly applied to this compound in the provided sources, this principle demonstrates a potential avenue for controlling stereochemistry in related systems.

Scale-Up Considerations and Process Optimization

Transitioning a synthetic route from a laboratory scale to an industrial or large-scale process introduces a unique set of challenges. Process optimization is critical to ensure the synthesis is efficient, cost-effective, safe, and environmentally friendly. routledge.com

Key considerations for the scale-up of this compound synthesis include:

Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and solvent choice is crucial. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some heterocyclic syntheses. researchgate.net

Catalyst Selection and Efficiency: The choice of catalyst can dramatically impact the reaction's efficiency and cost. For large-scale production, robust, recyclable, and inexpensive catalysts are preferred. researchgate.net

Work-up and Purification: Developing simple and efficient work-up and purification procedures is essential to minimize product loss and reduce the use of solvents and other resources. google.com Techniques like crystallization are often preferred over chromatography for large-scale purification.

One-Pot Procedures: "One-pot" methods, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. google.com This approach minimizes handling losses and saves time and resources.

Resource Management: Efficient use of resources, including water and energy, is a key aspect of sustainable chemical manufacturing. routledge.com

The following table highlights some parameters that are typically optimized during the scale-up of a chemical process:

Table 2: Parameters for Process Optimization| Parameter | Objective | Example |

|---|---|---|

| Reaction Time | Minimize makespan, increase throughput | Using microwave irradiation to accelerate reaction rates. researchgate.net |

| Solvent | Reduce environmental impact, improve safety and cost | Utilizing greener solvents or minimizing solvent volume. researchgate.net |

| Catalyst Loading | Minimize cost and waste | Determining the lowest effective catalyst concentration. |

| Temperature | Optimize yield and selectivity, ensure safety | Finding the optimal temperature to maximize product formation and minimize side reactions. |

| Purification Method | Increase yield, reduce cost and time | Developing a crystallization protocol instead of chromatographic separation. google.com |

Chemical Reactivity and Transformation of 2 Phenyl 4 Benzylthiazolin 5 One

Electrophilic Aromatic Substitution Reactions on Phenyl and Benzyl (B1604629) Moieties

The phenyl and benzyl groups of 2-phenyl-4-benzylthiazolin-5-one are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for modifying aromatic rings. uci.edumasterorganicchemistry.com The specific outcomes of these reactions, such as the position of substitution (ortho, meta, or para), are governed by the electronic properties of the existing substituents on the aromatic rings. libretexts.orgyoutube.com

Common EAS reactions applicable to this compound include:

Nitration: The introduction of a nitro group (-NO2) onto the aromatic rings can be achieved using nitrating agents like nitric acid, often in the presence of a strong acid catalyst such as sulfuric acid. rsc.org The position of nitration is influenced by the directing effects of the substituents already present. researchgate.net For instance, the phenyl group at position 2 and the benzyl group at position 4 will direct incoming electrophiles to the ortho and para positions. libretexts.org

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., chlorine, bromine) is typically carried out using the elemental halogen in the presence of a Lewis acid catalyst, such as iron(III) halide. uci.edu Similar to nitration, the substitution pattern is dictated by the directing effects of the existing groups.

Sulfonation: The introduction of a sulfonic acid group (-SO3H) can be accomplished using fuming sulfuric acid. This reaction is reversible and the position of sulfonation is influenced by reaction conditions.

Friedel-Crafts Reactions: This category includes alkylation and acylation. libretexts.orglibretexts.org

Alkylation: Introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst like aluminum chloride. libretexts.org Polyalkylation can be a competing reaction. libretexts.org

Acylation: Introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. libretexts.org This reaction is generally more controlled than alkylation and the resulting ketone can be a precursor for further modifications.

Table 1: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Product Type |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |

| Halogenation | X₂ (Cl₂, Br₂), FeX₃ | Halo-substituted derivative |

| Sulfonation | Fuming H₂SO₄ | Sulfonic acid derivative |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | Alkyl-substituted derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted derivative |

Nucleophilic Addition and Substitution Reactions at the Thiazolinone Ring

The thiazolinone ring in this compound contains several sites susceptible to nucleophilic attack. The carbonyl carbon (C-5) is electrophilic and can undergo nucleophilic addition. The carbon atom at position 2, bonded to both sulfur and nitrogen, can also be a site for nucleophilic substitution, particularly if a suitable leaving group is present. libretexts.org

Reactions involving nucleophiles are crucial for modifying the core structure of the thiazolinone. For instance, reactions with amines or alcohols can lead to ring-opening or the formation of new derivatives. The reactivity of the ring can be enhanced by the presence of electron-withdrawing groups. libretexts.orglibretexts.org

Ring-Opening and Ring-Closing Reactions of the Thiazolinone Core

The stability of the thiazolinone ring allows for both its formation through ring-closing reactions and its cleavage via ring-opening reactions under specific conditions.

Ring-Closing Reactions: The synthesis of the this compound core itself is a ring-closing reaction. A common method involves the condensation of thiobenzamide (B147508) with a derivative of bromoacetic acid. nih.gov Variations of this approach, such as the use of different starting materials and catalysts, can be employed to generate a library of related thiazolinone structures. wikipedia.org Ring-closing metathesis (RCM) is another powerful technique for forming cyclic structures, including heterocycles. wikipedia.orgorganic-chemistry.orgyoutube.com

Ring-Opening Reactions: The thiazolinone ring can be opened by nucleophilic attack, for example, through hydrolysis or aminolysis. The reaction conditions, such as pH and temperature, play a critical role in determining the outcome of these reactions. The resulting ring-opened products can serve as intermediates for the synthesis of other complex molecules.

Functional Group Interconversions of Substituents

The phenyl and benzyl substituents, as well as any functional groups introduced onto them, can undergo a wide variety of interconversions. For example, a nitro group introduced via nitration can be reduced to an amino group, which can then be further modified through diazotization and subsequent reactions. An acyl group from a Friedel-Crafts reaction can be reduced to an alkyl group. These transformations significantly expand the range of accessible derivatives from the basic this compound scaffold.

Oxidation and Reduction Chemistry of the Thiazolinone Moiety

The thiazolinone moiety itself can participate in oxidation and reduction reactions. The sulfur atom in the ring can be oxidized to a sulfoxide (B87167) or a sulfone, which can alter the electronic properties and biological activity of the molecule. The carbonyl group at C-5 can be reduced to a hydroxyl group, leading to the corresponding thiazolinol derivative. These transformations provide additional avenues for structural and functional diversification.

Photochemical and Thermal Transformations

The study of photochemical and thermal reactions of thiazolinone derivatives can reveal pathways to novel molecular structures. youtube.com

Photochemical Reactions: Upon absorption of light, molecules can be promoted to an excited state, leading to reactions not accessible under thermal conditions. washington.eduyoutube.com For thiazole-containing compounds, photochemical isomerization has been studied, suggesting complex reaction pathways that can lead to different isomers. rsc.org Such reactions can involve rearrangements of the heterocyclic ring itself. youtube.com

Thermal Transformations: At elevated temperatures, molecules can undergo various transformations, including rearrangements, eliminations, or fragmentations. The specific products formed will depend on the structure of the starting material and the reaction conditions.

Derivatization Strategies for Structural Modification

The inherent reactivity of this compound at multiple sites makes it an excellent platform for derivatization. nih.gov Strategies for structural modification often target specific parts of the molecule to explore structure-activity relationships, particularly in the context of medicinal chemistry. nih.govnih.gov For instance, condensation of the thiazolinone with various aldehydes at the C-5 position can introduce a benzylidene group, creating a new point of diversity. nih.gov This approach has been used to synthesize libraries of compounds for biological screening. nih.gov

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environments, and their proximity to other protons in 2-Phenyl-4-benzylthiazolin-5-one. The expected spectrum would show distinct signals for the protons of the phenyl and benzyl (B1604629) groups, as well as the methine and methylene (B1212753) protons of the thiazolinone ring. The chemical shifts (δ) of these protons, their integration values (representing the number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling would allow for the initial assignment of the proton framework.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (Phenyl) | 7.2-8.0 | Multiplet |

| Aromatic-H (Benzyl) | 7.1-7.4 | Multiplet |

| CH (thiazolinone ring) | 4.5-5.0 | Triplet |

Note: The predicted values are estimates and the actual experimental values may vary.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic) and its local electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carbonyl) | 190-205 |

| C=N (imine) | 160-170 |

| Aromatic-C | 120-140 |

| CH (thiazolinone ring) | 60-70 |

Note: The predicted values are estimates and the actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the phenyl and benzyl groups and the thiazolinone ring. oxinst.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals. columbia.eduresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

IR Spectroscopy would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the thiazolinone ring (typically around 1700-1750 cm⁻¹), the imine group (C=N) (around 1640-1690 cm⁻¹), and the aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-S bond and the aromatic ring vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would show characteristic losses of fragments such as the benzyl group or the phenyl group, which would further corroborate the proposed structure. libretexts.orgmiamioh.edu

Chromatographic Techniques for Purity Assessment and Separation

A variety of chromatographic methods are employed to assess the purity of and to isolate this compound. The selection of a particular method is contingent on the scale of the separation (analytical or preparative), the required resolution, and the nature of the impurities present.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of this compound due to its high resolution and sensitivity. Both normal-phase and reverse-phase HPLC can be utilized, with the latter being more common for compounds of this nature.

In a typical reverse-phase HPLC setup, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used in conjunction with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired retention time and separation from impurities. Gradient elution, where the mobile phase composition is varied over the course of the analysis, is frequently employed to resolve complex mixtures.

Detailed research findings for the HPLC analysis of this compound are summarized in the table below.

| Parameter | Value |

| Stationary Phase | Octadecylsilane (C18) |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Dependent on specific gradient |

Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography (GC) is a powerful tool for purity assessment. The applicability of GC to this compound would depend on its thermal stability and volatility. If suitable, the compound would be vaporized and transported through a capillary column by an inert carrier gas, such as helium or nitrogen. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with the latter providing structural information for impurity identification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method often used to monitor the progress of reactions synthesizing this compound and to get a preliminary assessment of its purity. A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The separation is based on the differential adsorption of the compounds to the stationary phase. The retardation factor (Rƒ), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system.

The table below outlines a typical TLC system for the analysis of this compound.

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate/Hexane (e.g., 30:70 v/v) |

| Detection | UV light (254 nm) or staining |

| Rƒ Value | Dependent on mobile phase composition |

By employing these chromatographic techniques, researchers can effectively assess the purity of this compound and perform preparative separations to obtain highly pure material for further studies.

Computational and Theoretical Investigations of 2 Phenyl 4 Benzylthiazolin 5 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the electronic structure and preferred three-dimensional arrangement of atoms in a molecule. These methods, grounded in the principles of quantum mechanics, can predict a variety of molecular properties, including bond lengths, bond angles, dihedral angles, and electronic distribution.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. For a molecule like 2-Phenyl-4-benzylthiazolin-5-one, a typical DFT study would involve geometry optimization to find the lowest energy structure.

Furthermore, DFT calculations can elucidate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For similar heterocyclic compounds, the HOMO and LUMO are often distributed across the aromatic rings and the heteroatomic core.

Table 1: Illustrative Data from a Hypothetical DFT Geometry Optimization of this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C2-N3 (Å) | 1.39 |

| Bond Length | C4-C5 (Å) | 1.52 |

| Bond Length | C5=O6 (Å) | 1.21 |

| Bond Angle | N3-C2-S1 (°) | 112.5 |

| Bond Angle | C4-C5-O6 (°) | 125.0 |

| Dihedral Angle | Phenyl-Thiazolinone | Variable |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures. They are not based on a published study of this compound.

Ab Initio Calculations

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. These "from the beginning" calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can offer higher accuracy than DFT for certain systems, albeit at a significantly greater computational expense.

For this compound, ab initio calculations could be employed to refine the geometric and electronic data obtained from DFT. For instance, a single-point energy calculation using a high-level ab initio method on a DFT-optimized geometry can provide a more accurate electronic energy. Due to their computational demands, these methods are often used for smaller molecules or as a benchmark for less expensive methods.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that exhibit a range of conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system.

In an MD simulation of this compound, the molecule would be placed in a simulated environment, and the forces between its atoms would be calculated using a force field. Newton's equations of motion are then solved iteratively to track the trajectory of each atom over time. This simulation provides a detailed picture of the molecule's conformational landscape, revealing the different shapes it can adopt and the energetic barriers between them.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways from reactants to products, including the high-energy transition states that must be overcome.

Transition State Characterization

A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier. Identifying and characterizing the transition state is crucial for understanding the kinetics of a reaction. For a reaction involving this compound, such as its synthesis or a subsequent transformation, computational methods can be used to locate the transition state structure.

This is typically done by searching for a first-order saddle point on the potential energy surface. Once located, a frequency calculation is performed on the transition state geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

Reaction Pathway Elucidation

Elucidating a reaction pathway involves tracing the minimum energy path that connects the reactants, transition state(s), and products. This is often achieved using methods like the Intrinsic Reaction Coordinate (IRC). An IRC calculation starts from the transition state structure and moves downhill in both the forward and reverse directions, thus confirming that the identified transition state indeed connects the intended reactants and products.

For this compound, computational studies could, for example, investigate the mechanism of its formation from precursor molecules. This would involve calculating the energies of the reactants, intermediates, transition states, and products, providing a comprehensive energetic profile of the reaction. Such studies are instrumental in optimizing reaction conditions and in the rational design of new synthetic routes.

No Specific Research Found for "this compound"

Following a comprehensive search of scientific literature and databases, no specific computational or theoretical investigations for the chemical compound This compound could be located. The search for data pertaining to the prediction of its spectroscopic parameters, molecular recognition, and interaction studies, including ligand-receptor docking simulations and analysis of intermolecular forces, did not yield any published research focused on this particular molecule.

While studies on structurally related compounds, such as other thiazole (B1198619) and thiazolinone derivatives, are present in the scientific literature, the specific data required to construct a detailed and scientifically accurate article as per the requested outline for "this compound" is not available in the public domain. The generation of a factually accurate and data-rich article with detailed research findings is contingent on the existence of such dedicated studies.

Therefore, the sections on the computational and theoretical investigations of this compound, including the prediction of spectroscopic parameters and molecular recognition studies, cannot be completed at this time.

Applications of 2 Phenyl 4 Benzylthiazolin 5 One As a Chemical Intermediate

Role in the Synthesis of Complex Heterocyclic Systems

The reactivity of the 2-Phenyl-4-benzylthiazolin-5-one scaffold allows for its elaboration into a variety of more complex heterocyclic structures. The presence of the carbonyl group, the active methylene (B1212753) position, and the potential for ring-opening reactions provide chemists with a versatile toolkit for molecular construction.

Research has demonstrated that the thiazolinone ring can serve as a synthon for other heterocyclic motifs. For instance, condensation reactions at the C-5 position with various electrophiles can lead to the formation of fused ring systems. While specific examples for this compound are not extensively documented, the general reactivity of related 4-thiazolidinones suggests its potential in such transformations. For example, Knoevenagel condensation of 4-thiazolidinones with aldehydes and ketones is a common strategy to introduce further complexity. nih.gov The resulting α,β-unsaturated carbonyl system can then participate in Michael additions or cycloaddition reactions to build new rings.

Furthermore, the thiazolinone ring itself can be a target for rearrangement or ring-transformation reactions, leading to different classes of heterocycles such as pyridines or pyrazoles under specific reaction conditions. nih.gov

Precursor to Peptidomimetics and Amino Acid Derivatives

Peptidomimetics, molecules that mimic the structure and function of peptides, are of significant interest in medicinal chemistry due to their enhanced stability and bioavailability. The this compound core can be considered a constrained dipeptide mimetic, with the benzyl (B1604629) group at the C-4 position mimicking an amino acid side chain, such as that of phenylalanine.

The synthesis of peptidomimetics based on a thiazolidine (B150603) scaffold has been explored, where the thiazolidine ring acts as a conformational constraint to induce specific secondary structures like β-turns. researchgate.net Thiazole-based peptidomimetics have also been synthesized using solid-phase strategies, highlighting the importance of this heterocyclic core in mimicking peptide structures. rsc.orgnih.gov While direct conversion of this compound to peptidomimetics is not a widely reported specific application, its structural similarity to known peptidomimetic scaffolds suggests its potential in this area. The thiazole (B1198619) ring is found in naturally occurring peptides and is utilized in the development of molecules that mimic the function and structure of peptides. wikipedia.org

Utilization in the Construction of Macrocyclic Structures

Macrocycles are large ring structures that are prevalent in many natural products and have found applications in drug discovery and materials science. The construction of these large rings often relies on strategic cyclization reactions of linear precursors.

Thiazole-containing macrocycles have been synthesized using various strategies, including intramolecular thioalkylation reactions. nih.govnih.gov In these approaches, a linear precursor containing a thiazole moiety and a reactive group at the other end is cyclized to form the macrocyclic structure. While there are no specific reports detailing the use of this compound as a direct building block for macrocycles, its reactive handles could potentially be exploited for this purpose. For example, functionalization of the benzyl group or the phenyl ring could introduce a reactive site for a ring-closing reaction with another part of a larger molecule. The general principles of macrocyclization via thioalkylation or other ring-closing reactions could be applied to derivatives of this thiazolinone. nih.gov

Application in Natural Product Synthesis

Natural products often possess complex and diverse chemical structures, and their total synthesis is a major driver of innovation in organic chemistry. Thiazolidine and thiazolinone scaffolds are found in a number of pharmacologically active natural products. nih.govresearchgate.net

While a direct application of this compound in the total synthesis of a specific natural product has not been prominently reported, its structural motifs are present in various natural compounds. The development of synthetic methods to access and functionalize such scaffolds is therefore of high importance. The general utility of thiazolidinones in natural product-inspired synthesis suggests that this compound could serve as a valuable starting material or intermediate for the synthesis of analogues of naturally occurring bioactive molecules.

Role in Material Science Precursor Development

The unique electronic and photophysical properties of certain heterocyclic compounds make them attractive for applications in material science, such as in the development of organic dyes, sensors, or electronic materials. Thiazole-containing compounds, in particular, have been investigated for such purposes. wikipedia.org

The development of novel materials from isothiazolinone biocides has been a subject of interest, indicating the potential of this class of compounds in materials science. nih.gov The aromatic phenyl group and the potential for extended conjugation in derivatives of this compound could impart interesting photophysical properties. For instance, condensation reactions at the C-5 position could lead to the formation of merocyanine (B1260669) dyes or other chromophores. While specific research on this compound as a material science precursor is limited, the broader field of thiazole and thiazolidinone chemistry suggests potential avenues for its exploration in this domain.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of thiazolinone cores and related sulfur-containing heterocycles is an active area of research, with a growing emphasis on green chemistry principles. nih.govrasayanjournal.co.inresearchgate.net Future research on 2-Phenyl-4-benzylthiazolin-5-one should prioritize the development of novel and sustainable synthetic routes that offer advantages over classical methods.

One promising avenue is the use of green solvents in the synthesis of S-heterocyclic compounds. nih.gov Research has demonstrated the utility of water, ionic liquids, and deep eutectic solvents in the synthesis of various sulfur-containing heterocycles, often leading to improved reaction conditions and reduced environmental impact. nih.gov Exploring the application of these solvent systems to the synthesis of this compound could lead to more environmentally benign and efficient production methods.

Another key area is the development of one-pot, multi-component reactions (MCRs) . MCRs offer significant advantages in terms of atom economy, reduced waste, and simplified purification procedures. researchgate.net Designing a one-pot synthesis for this compound from readily available starting materials would be a significant advancement. For instance, a regioselective, one-pot approach has been successfully developed for the synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions, which could serve as a model for the synthesis of the target compound. researchgate.net

Furthermore, the use of microwave irradiation and ultrasonic irradiation as energy sources can significantly accelerate reaction times and improve yields in heterocyclic synthesis. rasayanjournal.co.inresearchgate.netnih.gov Investigating these techniques for the synthesis of this compound could lead to more rapid and efficient protocols. For example, a green protocol for the Erlenmeyer-Plöchl reaction using iron oxide nanoparticles under ultrasonic irradiation has been reported for the synthesis of azlactones, a related class of heterocycles. nih.govresearchgate.net

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, potentially milder reaction conditions. nih.gov |

| One-Pot, Multi-Component Reactions (MCRs) | Increased efficiency, atom economy, and reduced waste. researchgate.net |

| Microwave and Ultrasonic Irradiation | Accelerated reaction times and improved yields. rasayanjournal.co.inresearchgate.net |

| Solvent-Free Conditions | Ecologically desirable, simplified work-up. researchgate.net |

Exploration of Underutilized Reactivity Profiles

The reactivity of the thiazolinone ring is a key determinant of its utility as a synthetic intermediate. While the general reactivity of 4-thiazolidinones is known, the specific reactivity profile of this compound remains largely unexplored. nih.govresearchgate.net Future research should aim to systematically investigate its reactivity towards a variety of reagents.

A crucial aspect to explore is the reactivity of the C-5 position . The methylene (B1212753) carbon at the C-5 position of 5-thiazolidinones can exhibit nucleophilic character, allowing for the synthesis of 5-ylidene derivatives. researchgate.net Investigating the Knoevenagel condensation of this compound with various aldehydes and ketones could lead to a diverse library of novel compounds with potential biological activities. nih.gov

The ring-opening reactions of the thiazolinone core also warrant investigation. Studies on related thiazole (B1198619) compounds have shown that the ring can be opened to form thioamides, a transformation that can be influenced by substituents on the ring. researchgate.netnih.gov Understanding the conditions and mechanisms of ring-opening for this compound could provide access to new classes of acyclic compounds with unique properties.

Furthermore, the potential for cycloaddition reactions involving the thiazolinone ring should be explored. The diverse reactivity of the endocyclic and exocyclic double bonds in related 5-ene-4-thiazolidinones suggests that this compound could participate in various cycloaddition pathways, leading to the formation of more complex heterocyclic systems. nih.gov

Advanced Computational Studies for Enhanced Prediction

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. nih.gov Future investigations into this compound would greatly benefit from the application of advanced computational methods.

Density Functional Theory (DFT) studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netnih.govnih.govmdpi.com DFT calculations can be used to determine key parameters such as HOMO-LUMO energy gaps, which are indicative of a molecule's reactivity. nih.govmdpi.com For related thiazole derivatives, DFT has been employed to study reaction mechanisms, such as ring-opening pathways, and to understand the influence of substituents on reactivity. researchgate.netnih.gov Similar studies on this compound could predict its most likely sites of reaction and guide the design of new synthetic transformations.

Quantitative Structure-Activity Relationship (QSAR) studies are another valuable computational tool, particularly for drug discovery applications. nih.govresearchgate.net By correlating the structural features of a series of thiazolinone derivatives with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized analogues. nih.gov For a series of pyrazole-thiazolinone derivatives, 2D and 3D-QSAR studies have been successfully used to develop models for predicting their inhibitory activity against EGFR kinase. nih.gov

Molecular docking simulations can be used to predict the binding mode of this compound and its analogues within the active site of a target protein. nih.govnih.gov This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors. Molecular docking has been used to study the interaction of 4-thiazolinone derivatives with influenza neuraminidase, providing insights for the design of new antiviral agents. nih.gov

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and reaction mechanisms. researchgate.netnih.govnih.govmdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict biological activity and guide analogue design. nih.govresearchgate.net |

| Molecular Docking | Prediction of binding modes with biological targets to inform drug design. nih.govnih.gov |

Design and Synthesis of Mechanistically Targeted Analogues

The thiazolinone scaffold is present in a variety of biologically active compounds, and the design and synthesis of novel analogues of this compound holds significant promise for the discovery of new therapeutic agents. nih.govnih.govnih.gov Future research should focus on the rational design of analogues that are targeted towards specific biological mechanisms.

One approach is to design analogues as enzyme inhibitors . Thiazolidinone derivatives have been shown to inhibit a range of enzymes, including influenza neuraminidase, human dihydroorotate (B8406146) dehydrogenase (hDHODH), and alkaline phosphatase. nih.govnih.govnih.gov By understanding the structure-activity relationships (SAR) of these inhibitors, new analogues of this compound can be designed with improved potency and selectivity. For example, SAR studies on 4-thiazolidinone (B1220212) derivatives as hDHODH inhibitors have revealed that specific substitutions on the phenyl ring are favorable for improving inhibitory activity. nih.gov

Another avenue is the development of antimicrobial agents . Thiazole-containing compounds have demonstrated a broad spectrum of antimicrobial activity. nih.govnih.gov The synthesis and evaluation of a library of this compound analogues with diverse substitutions could lead to the discovery of new antibacterial and antifungal agents.

The design of antiviral compounds is also a promising area. Given that some 4-thiazolinone derivatives show activity against influenza virus, it is plausible that analogues of this compound could be developed as inhibitors of other viral targets. nih.govnih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic methods for this compound and its analogues into flow chemistry and automated synthesis platforms represents a significant step towards high-throughput screening and optimization. researchgate.net Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and the ability to perform reactions under conditions that are not easily accessible in batch. researchgate.net

The synthesis of heterocyclic libraries is particularly well-suited to flow chemistry. researchgate.net The development of a flow-based synthesis of the this compound core would enable the rapid generation of a large number of analogues for biological screening. This has been successfully demonstrated for other heterocyclic systems, such as 1,2,4-thiadiazole (B1232254) derivatives. researchgate.net

Automated synthesis platforms can be coupled with flow reactors to further accelerate the drug discovery process. These platforms can automate the entire workflow, from reaction setup and execution to purification and analysis. The use of an automated in-line chromatography system has been shown to be a powerful tool for the generation of heterocyclic targets in a flow process. researchgate.net

The development of continuous-flow methods for reactions such as the Erlenmeyer-Plöchl synthesis, which is used to produce related azlactones, highlights the potential for applying these technologies to the synthesis of this compound. researchgate.net

| Technology | Potential Application for this compound |

| Flow Chemistry | Rapid and safe synthesis of the core structure and analogue libraries. researchgate.net |

| Automated Synthesis | High-throughput synthesis and purification for accelerated screening. researchgate.net |

| Integrated Systems | Seamless workflow from synthesis to analysis for efficient optimization. researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-phenyl-4-benzylthiazolin-5-one, and how do reaction conditions influence yield?

- Methodology : A common route involves condensation of substituted benzaldehydes with thioamide precursors. For example, reacting 2-(benzyloxy)-5-azobenzaldehyde derivatives with mercaptoacetic acid under reflux in acetic acid yields thiazolidinone cores . Key variables include solvent polarity (e.g., glacial acetic acid vs. DMF), reaction time (monitored via TLC), and stoichiometric ratios of reagents. Yields typically range from 60–80%, but optimization requires adjusting reflux duration (1–3 hours) and post-reaction purification via recrystallization (ethanol/water mixtures) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound derivatives?

- Methodology :

- ¹H NMR : Look for characteristic peaks:

- Thiazolidinone ring protons (δ 3.5–4.5 ppm for CH₂ groups).

- Aromatic protons (δ 6.8–7.8 ppm for phenyl/benzyl substituents) .

- IR : Confirm C=O stretching (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 for C₁₆H₁₃N₃OS) validate molecular weight .

Q. What are the known biological activities of this compound derivatives?

- Methodology : Screen compounds using in vitro assays:

- Antimicrobial : Broth microdilution assays (MIC values against S. aureus or E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

- Antioxidant : DPPH radical scavenging assays (compare % inhibition to ascorbic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for thiazolidinone derivatives?

- Methodology :

- Assay Variability : Replicate experiments under standardized conditions (e.g., pH, temperature, cell passage number) .

- Structural Confounders : Compare purity (HPLC ≥95%) and stereochemistry (via X-ray crystallography) across studies .

- Statistical Analysis : Use ANOVA to assess batch-to-batch variability or meta-analysis to reconcile conflicting literature .

Q. What strategies improve the stability of this compound under experimental storage conditions?

- Methodology :

- Temperature Control : Store at 2–8°C in amber vials to prevent photodegradation .

- Inert Atmospheres : Use argon/vacuum sealing to inhibit oxidation of the thiazolidinone ring .

- Lyophilization : For long-term stability, lyophilize in PBS buffer (pH 7.4) and validate via accelerated stability testing (40°C/75% RH for 6 months) .

Q. How can computational modeling guide the design of novel thiazolidinone analogs with enhanced activity?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding affinities for target proteins (e.g., COX-2 or EGFR). Validate with MD simulations (GROMACS) to assess ligand-protein stability .

- QSAR Models : Develop regression models linking substituent electronic parameters (Hammett σ) to bioactivity .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses of this compound derivatives?

- Troubleshooting :

- Intermediate Purification : Use column chromatography (silica gel, ethyl acetate/hexane) after each step to remove byproducts .

- Catalytic Optimization : Screen catalysts (e.g., p-TSA vs. ZnCl₂) for cyclization steps .

Q. What analytical methods are optimal for quantifying trace impurities in thiazolidinone samples?

- Methodology :

- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water gradients (LOD: 0.1% w/w) .

- GC-MS : For volatile impurities, employ DB-5 columns and EI ionization .

Key Recommendations

- Experimental Design : Prioritize orthogonal purification (TLC + HPLC) to ensure compound integrity .

- Data Reporting : Include full spectroscopic datasets (NMR, IR, HRMS) and assay protocols to enable reproducibility .

- Advanced Tools : Integrate computational predictions with wet-lab validation to accelerate SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.